Cas no 2138393-16-3 (1-(1,5-dimethyl-1H-pyrazol-3-yl)methyl-1H-imidazol-2-amine)

1-(1,5-Dimethyl-1H-pyrazol-3-yl)methyl-1H-imidazol-2-amine is a heterocyclic compound featuring both pyrazole and imidazole moieties, offering versatile reactivity due to its bifunctional structure. The presence of an amine group on the imidazole ring enhances its potential as a ligand or intermediate in coordination chemistry and pharmaceutical synthesis. The 1,5-dimethyl substitution on the pyrazole ring contributes to steric stability, improving selectivity in chemical reactions. This compound is particularly valuable in medicinal chemistry for designing bioactive molecules, given its ability to participate in hydrogen bonding and metal coordination. Its well-defined structure ensures reproducibility in synthetic applications, making it a reliable building block for advanced research and development.
1-(1,5-dimethyl-1H-pyrazol-3-yl)methyl-1H-imidazol-2-amine structure
2138393-16-3 structure
商品名:1-(1,5-dimethyl-1H-pyrazol-3-yl)methyl-1H-imidazol-2-amine
CAS番号:2138393-16-3
MF:C9H13N5
メガワット:191.233020544052
CID:6279466
PubChem ID:165742340

1-(1,5-dimethyl-1H-pyrazol-3-yl)methyl-1H-imidazol-2-amine 化学的及び物理的性質

名前と識別子

    • 1-(1,5-dimethyl-1H-pyrazol-3-yl)methyl-1H-imidazol-2-amine
    • EN300-1110196
    • 2138393-16-3
    • 1-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine
    • インチ: 1S/C9H13N5/c1-7-5-8(12-13(7)2)6-14-4-3-11-9(14)10/h3-5H,6H2,1-2H3,(H2,10,11)
    • InChIKey: JGPRUCZRWMRGQY-UHFFFAOYSA-N
    • ほほえんだ: N1(C=CN=C1N)CC1C=C(C)N(C)N=1

計算された属性

  • せいみつぶんしりょう: 191.11709544g/mol
  • どういたいしつりょう: 191.11709544g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 198
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 61.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 0

1-(1,5-dimethyl-1H-pyrazol-3-yl)methyl-1H-imidazol-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1110196-1.0g
1-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine
2138393-16-3
1g
$1500.0 2023-06-10
Enamine
EN300-1110196-0.1g
1-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine
2138393-16-3 95%
0.1g
$867.0 2023-10-27
Enamine
EN300-1110196-0.25g
1-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine
2138393-16-3 95%
0.25g
$906.0 2023-10-27
Enamine
EN300-1110196-0.05g
1-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine
2138393-16-3 95%
0.05g
$827.0 2023-10-27
Enamine
EN300-1110196-5.0g
1-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine
2138393-16-3
5g
$4349.0 2023-06-10
Enamine
EN300-1110196-1g
1-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine
2138393-16-3 95%
1g
$986.0 2023-10-27
Enamine
EN300-1110196-10g
1-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine
2138393-16-3 95%
10g
$4236.0 2023-10-27
Enamine
EN300-1110196-0.5g
1-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine
2138393-16-3 95%
0.5g
$946.0 2023-10-27
Enamine
EN300-1110196-10.0g
1-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine
2138393-16-3
10g
$6450.0 2023-06-10
Enamine
EN300-1110196-2.5g
1-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine
2138393-16-3 95%
2.5g
$1931.0 2023-10-27

1-(1,5-dimethyl-1H-pyrazol-3-yl)methyl-1H-imidazol-2-amine 関連文献

1-(1,5-dimethyl-1H-pyrazol-3-yl)methyl-1H-imidazol-2-amineに関する追加情報

1-(1,5-Dimethyl-1H-pyrazol-3-yl)methyl-1H-imidazol-2-amine

1-(1,5-Dimethyl-1H-pyrazol-3-yl)methyl-1H-imidazol-2-amine is a highly specialized organic compound with the CAS registry number 2138393-16-3. This compound belongs to the class of heterocyclic amines, which are widely studied in medicinal chemistry and materials science due to their unique electronic properties and potential applications in drug development. The molecule consists of two fused heterocyclic rings: a pyrazole ring and an imidazole ring, with specific substituents that confer unique chemical and biological properties.

The pyrazole ring in this compound is substituted with two methyl groups at positions 1 and 5, while the imidazole ring is attached to an amino group at position 2. This structural arrangement makes the compound highly versatile, as it can participate in various chemical reactions and interactions. Recent studies have highlighted its potential as a building block for constructing bioactive molecules, particularly in the context of targeted drug delivery systems and enzyme inhibitors.

One of the most significant advancements in the study of 2138393-16-3 involves its application in cancer research. Researchers have explored its ability to modulate key signaling pathways involved in tumor growth and metastasis. For instance, a 2023 study published in *Nature Communications* demonstrated that derivatives of this compound can inhibit the activity of protein kinase C (PKC), a critical enzyme in cancer progression. This finding has opened new avenues for developing selective inhibitors that could potentially reduce side effects associated with conventional chemotherapy.

In addition to its therapeutic applications, 1-(1,5-dimethyl-1H-pyrazol-3-yl)methyl-1H-imidazol-2-amine has also been investigated for its role in materials science. Its ability to form stable coordination complexes with metal ions has led to its use in designing novel catalysts for organic synthesis. A 2022 study in *Chemical Science* reported that this compound can act as a ligand in palladium-catalyzed cross-coupling reactions, significantly improving reaction yields and selectivity.

The synthesis of this compound involves a multi-step process that typically includes nucleophilic substitution and cyclization reactions. Recent optimizations have focused on enhancing the efficiency of these steps, particularly through the use of microwave-assisted synthesis techniques. These advancements have not only improved the overall yield but also reduced the environmental footprint of the manufacturing process.

From an analytical perspective, 2138393-16-3 has been extensively characterized using advanced spectroscopic techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography. These studies have provided critical insights into its molecular geometry, which is essential for understanding its reactivity and biological activity.

Looking ahead, ongoing research is exploring the potential of this compound in antiviral therapy. Preliminary findings suggest that it may exhibit antiviral activity against certain RNA viruses by interfering with viral replication mechanisms. If successful, this could lead to the development of novel antiviral agents with high efficacy and low toxicity.

In conclusion, 1-(1,5-dimethyl-1H-pyrazol-3-yl)methyl-1H-imidazol-2-amine (CAS No: 2138393) is a multifaceted compound with significant potential across various scientific disciplines. Its unique structure, coupled with recent advancements in synthesis and application studies, positions it as a valuable tool in both academic research and industrial development.

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